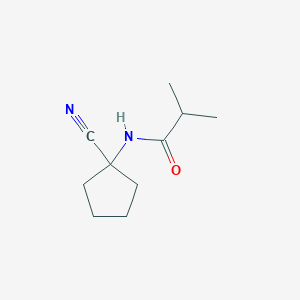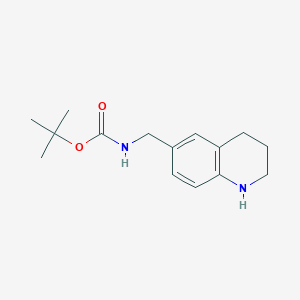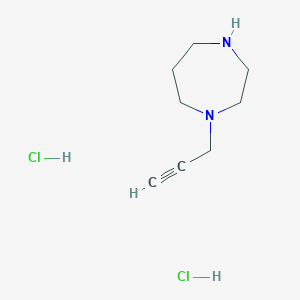
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
Overview
Description
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as hydroxypyridines. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a pyridine ring, which is further esterified with ethyl acetate and hydrochloride.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid (nicotinic acid) as the starting material.
Esterification: The carboxylic acid group of pyridine-3-carboxylic acid is first converted to its ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydroxylation: The ethyl ester is then subjected to hydroxylation to introduce the hydroxyl group at the second carbon of the pyridine ring. This can be achieved using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride: Finally, the hydroxylated ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale esterification processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the hydroxyl group or the pyridine ring.
Scientific Research Applications
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in these interactions, leading to various biological activities.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Receptors: It can bind to specific receptors, triggering signaling pathways that result in biological effects.
Pathways: The compound may modulate various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Nicotinic Acid: A close relative with similar biological activities.
Pyridine-3-carboxylic Acid: The starting material for its synthesis.
Other Hydroxypyridines:
Uniqueness:
Specificity: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride has unique structural features that contribute to its specific biological activities.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in research and industry.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-4-3-5-10-6-7;/h3-6,8,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOSKWPMUPSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-93-0 | |
| Record name | ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)





amine](/img/structure/B1522818.png)


![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)
amine dihydrochloride](/img/structure/B1522825.png)
